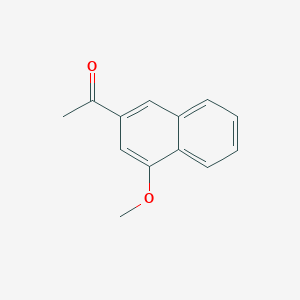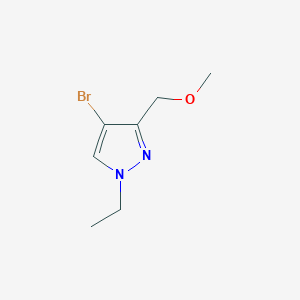
1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate, also known as methyl tert-butyl isophthalate (MTBI), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white, crystalline powder that is soluble in organic solvents and has a molecular weight of 308.36 g/mol.
Aplicaciones Científicas De Investigación
Synthesis and Properties of Novel Polymers
One application involves the synthesis and characterization of ortho-linked polyamides derived from compounds structurally related to 1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate, focusing on their solubility, thermal stability, and mechanical properties. These polyamides exhibit significant thermal stability, high glass transition temperatures, and are capable of forming transparent, flexible films, highlighting their potential in high-performance material applications (Hsiao, Yang, & Chen, 2000).
Organic Synthesis Methods
Another research area explores the utility of tert-butyl peroxybenzoate (TBPB)-promoted α-methylation of 1,3-dicarbonyl compounds, offering a novel method for α-methylation which is essential in synthetic chemistry. This demonstrates the role of TBPB as both a methyl source and radical initiator, expanding the toolbox for organic synthesis (Guo, Wang, Jiang, & Yu, 2014).
Development of High-Performance Polyimides
Research into the development of novel polyimides incorporating tert-butyl side groups derived from related chemical structures to this compound has been conducted. These polyimides exhibit low dielectric constants, excellent solubility, and high glass transition temperatures, making them suitable for applications in electronics and aerospace industries (Chern & Tsai, 2008).
Antioxidant Activities
Investigations into the antioxidant activities of novel synthetic methylbenzenediol derivatives, which are structurally analogous to this compound, have demonstrated significant potential. These studies offer insights into the steric effects and radical scavenging abilities of these compounds, suggesting their usefulness in food science and pharmaceuticals (Huang, Jiang, Liao, Hou, & Weng, 2014).
Overcharge Protection in Lithium-Ion Batteries
Derivatives of related compounds have been synthesized as redox shuttle additives for lithium-ion batteries, exhibiting reversible redox behavior and improved solubility in commercial electrolytes. This research highlights the potential for enhancing the safety and longevity of lithium-ion batteries (Weng, Zhang, Redfern, Curtiss, & Amine, 2011).
Mecanismo De Acción
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of “1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate”. Given its structural complexity, it’s plausible that it could influence multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of “this compound” are currently unknown. Its effects would depend on its specific targets and the biochemical pathways it influences .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For instance, extreme temperatures or pH levels might denature the compound or its targets, affecting its efficacy .
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-methylbenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9-6-7-10(8-11(9)13(16)17-5)12(15)18-14(2,3)4/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLLNHQVTVUNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

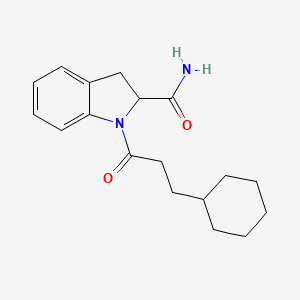
![Pyrazolo[1,5-a]pyridin-4-ylmethanamine](/img/structure/B2811140.png)
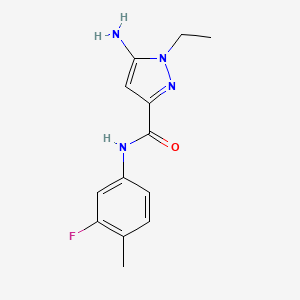

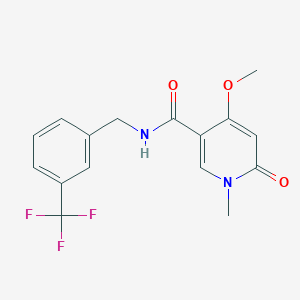
![6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2811149.png)

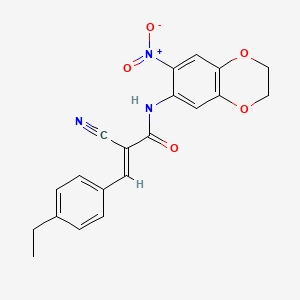

![Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2811157.png)
![2-[2,4,5-Trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetic acid](/img/structure/B2811159.png)
